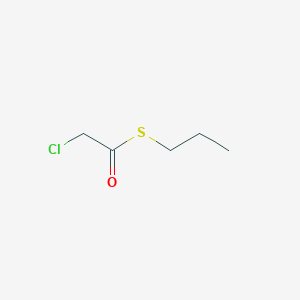
S-Propyl chloroethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Propyl chloroethanethioate: is an organosulfur compound characterized by the presence of a sulfur atom bonded to a propyl group and a chloroethanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Propyl chloroethanethioate typically involves the reaction of propyl mercaptan with chloroethanethioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3CH2CH2SH+ClCH2CH2C(O)Cl→CH3CH2CH2S-C(O)CH2CH2Cl+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Propyl chloroethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a typical reducing agent for such transformations.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, alkoxy derivatives, thio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Propyl chloroethanethioate is used as an intermediate in the synthesis of more complex organosulfur compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound can be used as a reagent in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile compound in industrial chemistry.
Wirkmechanismus
The mechanism of action of S-Propyl chloroethanethioate involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the chloro group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Propyl mercaptan: A simpler sulfur-containing compound with a similar propyl group.
Chloroethanethioyl chloride: A precursor in the synthesis of S-Propyl chloroethanethioate.
Ethyl chloroethanethioate: A compound with a similar structure but an ethyl group instead of a propyl group.
Uniqueness: this compound is unique due to its specific combination of a propyl group and a chloroethanethioate moiety. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications. Its reactivity and versatility set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
112036-08-5 |
|---|---|
Molekularformel |
C5H9ClOS |
Molekulargewicht |
152.64 g/mol |
IUPAC-Name |
S-propyl 2-chloroethanethioate |
InChI |
InChI=1S/C5H9ClOS/c1-2-3-8-5(7)4-6/h2-4H2,1H3 |
InChI-Schlüssel |
NZWQMFAFSZGFCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



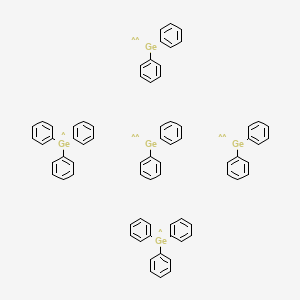
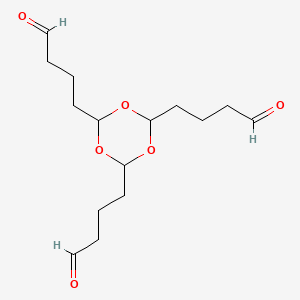
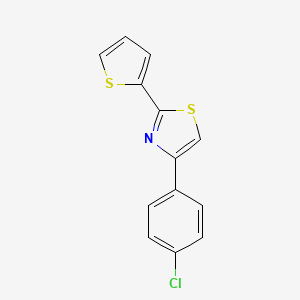

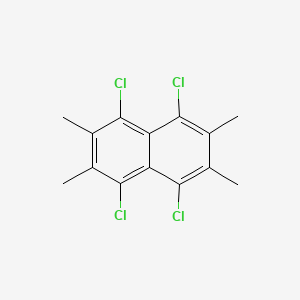
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
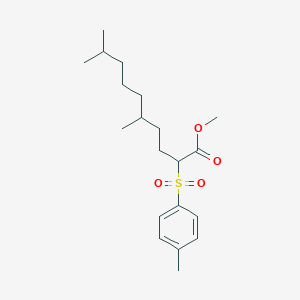

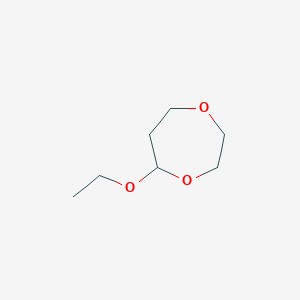

![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
